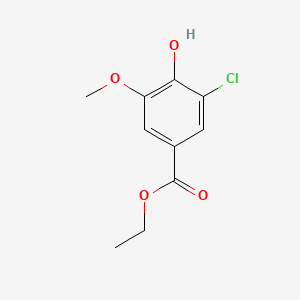

Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate

Description

Properties

IUPAC Name |

ethyl 3-chloro-4-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMDCMPQIMLIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240589 | |

| Record name | Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94108-77-7 | |

| Record name | Benzoic acid, 3-chloro-4-hydroxy-5-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate reveals several potential disconnection points, primarily centered around the formation of the ester and the introduction of the substituents onto the aromatic ring. The most logical disconnections involve the ester linkage and the carbon-halogen bond.

Primary Disconnections:

Ester Disconnection: The ethyl ester can be disconnected to reveal the corresponding carboxylic acid, 3-chloro-4-hydroxy-5-methoxybenzoic acid, and ethanol (B145695). This is a standard and reliable transformation.

C-Cl Bond Disconnection: The chloro group can be disconnected, suggesting an electrophilic chlorination of a precursor such as ethyl 4-hydroxy-5-methoxybenzoate (ethyl vanillate). The regioselectivity of this step is a critical consideration due to the directing effects of the hydroxyl and methoxy (B1213986) groups.

Alternative Disconnections:

C-O (Methoxy) Bond Disconnection: This would involve the methylation of a hydroxyl group, suggesting a precursor like ethyl 3-chloro-4,5-dihydroxybenzoate.

C-O (Hydroxy) Bond Disconnection: This could involve the hydroxylation of a precursor, which is often a more challenging transformation to control regioselectively.

Based on this analysis, a plausible forward synthesis would involve the esterification of a suitably substituted benzoic acid, or the functionalization of a simpler benzoic acid ester. A common and practical starting material for this synthesis is vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its corresponding aldehyde, vanillin, due to the presence of the key hydroxyl and methoxy groups in the desired orientation. dntb.gov.uaacs.org

Classical Synthetic Routes to 3-chloro-4-hydroxy-5-methoxybenzoate Esters

Classical synthetic methodologies provide a robust foundation for the preparation of this compound, typically involving a sequence of esterification, halogenation, and functional group interconversion.

Esterification Reactions and Optimization

The formation of the ethyl ester from the corresponding carboxylic acid is a fundamental step. The Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst, is a common method. escholarship.org

Optimization of Esterification:

To drive the equilibrium towards the product, excess ethanol can be used, and water can be removed as it is formed. escholarship.org Microwave-assisted esterification has been shown to significantly reduce reaction times and improve yields for substituted benzoic acids. dntb.gov.ua The use of catalysts such as sulfuric acid is typical, and optimization of temperature and catalyst loading can further enhance the efficiency of the reaction.

A study on the synthesis of a related compound, bosutinib, started with the esterification of 3-methoxy-4-hydroxybenzoic acid using thionyl chloride in methanol (B129727), which afforded the methyl ester in good yield. rsc.orgmdpi.com This approach could be adapted for the synthesis of the ethyl ester of 3-chloro-4-hydroxy-5-methoxybenzoic acid.

| Parameter | Condition | Outcome | Reference |

| Catalyst | Sulfuric Acid | Effective for Fischer esterification | escholarship.org |

| Reagent | Thionyl Chloride | Used for esterification of a similar benzoic acid | rsc.orgmdpi.com |

| Technique | Microwave Irradiation | Reduced reaction times and improved yields | dntb.gov.ua |

Halogenation Procedures and Regioselectivity Control

The introduction of the chlorine atom at the 3-position of the aromatic ring is a critical step that requires careful control of regioselectivity. The directing effects of the existing hydroxyl and methoxy groups play a crucial role in determining the position of chlorination. Both the hydroxyl and methoxy groups are ortho, para-directing. organicchemistrytutor.comyoutube.comlibretexts.orgsavemyexams.com In a 4-hydroxy-5-methoxy substituted system, the positions ortho and para to the hydroxyl group are activated.

Starting with ethyl 4-hydroxy-5-methoxybenzoate (ethyl vanillate), the position ortho to the hydroxyl group and meta to the methoxy group (C3) is a potential site for electrophilic substitution. The use of mild chlorinating agents is necessary to avoid over-chlorination or side reactions. Sulfuryl chloride (SO₂Cl₂) is a common reagent for the chlorination of aromatic compounds. google.comepa.gov The regioselectivity can be influenced by the choice of solvent and catalyst. For instance, the chlorination of phenols with sulfuryl chloride can be catalyzed by organocatalysts to achieve high regioselectivity. nih.govresearchgate.net

| Reagent | Substrate | Key Consideration | Reference |

| Sulfuryl Chloride (SO₂Cl₂) | Ethyl 4-hydroxy-5-methoxybenzoate | Regioselective chlorination at the C3 position | google.comepa.gov |

| Organocatalysts | Phenols | Enhanced regioselectivity in chlorination | nih.govresearchgate.net |

Hydroxylation and Methoxylation Strategies

An alternative to direct chlorination of a pre-functionalized ring is to introduce the hydroxyl and methoxy groups onto a chlorinated precursor.

Methoxylation:

Aryl halides can be converted to aryl methyl ethers through copper-catalyzed methoxylation reactions. For example, aryl bromides can be coupled with 9-BBN-OMe in the presence of a copper catalyst. dntb.gov.uaorganic-chemistry.orgacs.org Another approach involves the use of sodium methoxide (B1231860) with a copper(II) chloride/2,2'-bipyridine catalyst system, which is air-tolerant. bohrium.comresearchgate.net

Hydroxylation:

Palladium-catalyzed hydroxylation of aryl halides offers a direct route to phenols. Boric acid has been demonstrated as an effective hydroxide (B78521) source in these reactions, tolerating a wide range of functional groups. organic-chemistry.orgacs.orgnih.gov The use of a palladacycle precatalyst with a biarylphosphine ligand has also been shown to be effective for the hydroxylation of aryl and heteroaryl halides. nih.govacs.org

O-Methylation of Catechols:

If a catechol derivative (containing two adjacent hydroxyl groups) is used as a precursor, selective O-methylation can be achieved. Dimethyl sulfate (B86663) is a common methylating agent for this purpose. researchgate.net The O-methylation of catechol with dimethyl carbonate over aluminophosphate catalysts has also been reported as an efficient and environmentally friendly method. mdpi.comresearchgate.net

| Reaction | Catalyst System | Precursor | Product | Reference |

| Methoxylation | CuBr / BHMPO | Aryl Bromide | Aryl Methyl Ether | dntb.gov.uaorganic-chemistry.orgacs.org |

| Methoxylation | CuCl₂ / 2,2'-Bipyridine | Aryl Halide | Aryl Methyl Ether | bohrium.comresearchgate.net |

| Hydroxylation | Pd(OAc)₂ / t-BuBrettPhos | Aryl Halide | Phenol (B47542) | organic-chemistry.orgacs.orgnih.gov |

| O-Methylation | Aluminophosphate | Catechol | Guaiacol | mdpi.comresearchgate.net |

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic methods, particularly those involving transition metal-catalyzed C-H functionalization, offer more direct and atom-economical routes to highly substituted aromatic compounds.

Transition Metal-Catalyzed Coupling Reactions

Palladium and rhodium catalysts are at the forefront of C-H activation and functionalization. These methods allow for the direct introduction of substituents onto the aromatic ring, often with high regioselectivity controlled by a directing group. The carboxylic acid or ester group itself can act as a directing group, facilitating ortho-C-H functionalization. acs.orgrsc.orgnih.gov

Palladium-Catalyzed Reactions:

Palladium-catalyzed C-H activation of benzoic acids can be used to introduce various functional groups. For instance, chlorobenzene (B131634) can be used as both a solvent and an oxidant in the palladium-catalyzed C-H cyclization of benzoic acids. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential of using palladium catalysis for the functionalization of benzoic acids.

Rhodium-Catalyzed Reactions:

Rhodium catalysts have also been extensively used for C-H functionalization. Rhodium(III)-catalyzed C-H activation of benzamides has been shown to be a versatile method for the synthesis of various derivatives. rsc.org These catalytic systems offer the potential for more direct and efficient synthetic routes to this compound by enabling the direct introduction of the chloro group or other functionalities onto a pre-existing benzoic acid or ester scaffold. nih.govnih.govacs.org

| Catalyst Family | Reaction Type | Key Feature | Reference |

| Palladium | C-H Functionalization | Carboxylate-directed ortho-functionalization | acs.orgrsc.orgnih.gov |

| Rhodium | C-H Functionalization | Versatile for functionalizing benzamides | rsc.orgnih.govnih.govacs.org |

Organocatalytic Methods for Stereoselective Synthesis

The application of organocatalytic methods for the stereoselective synthesis of precursors to this compound is not directly relevant. The most logical precursor to this molecule is 5-chlorovanillic acid (3-chloro-4-hydroxy-5-methoxybenzoic acid), which is an achiral molecule. As such, stereoselective synthesis is not a required consideration for the preparation of this key intermediate. Research in organocatalysis primarily focuses on the creation of chiral molecules, and therefore, its application in the synthesis of the achiral precursors of the title compound is not documented.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. The synthesis of this compound can be made more environmentally benign through several approaches.

Solvent-Free Synthesis and Alternative Reaction Media

Traditional esterification reactions often utilize volatile and potentially hazardous organic solvents. A greener alternative is the use of solvent-free conditions or environmentally benign reaction media.

Solvent-Free Synthesis: The direct esterification of 5-chlorovanillic acid with ethanol can be conducted without a solvent, often with the aid of a solid acid catalyst. This approach simplifies the work-up procedure, reduces waste, and can lead to higher reaction rates due to increased reactant concentration. For instance, supported iron oxide nanoparticles and silphos [PCl3-n(SiO2)n] have been effectively used as catalysts for solvent-free esterifications of various carboxylic acids. researchgate.netchemicalbook.com

Alternative Reaction Media: The use of microwave irradiation in conjunction with a catalyst can significantly accelerate the esterification process, often reducing reaction times from hours to minutes. sciepub.comnih.gov For example, the microwave-assisted esterification of ferulic acid, a structurally similar phenolic acid, with ethanol in the presence of sulfuric acid, achieved a 94% yield in just 5 minutes. nih.gov Another green approach involves using solid acid catalysts like expandable graphite (B72142) under microwave conditions, which has been shown to be effective for the synthesis of ethyl benzoate (B1203000) with yields around 80%. nih.gov

Atom Economy and E-factor Considerations

The efficiency of a chemical reaction can be quantified using green chemistry metrics such as atom economy and the Environmental Factor (E-factor).

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. For the synthesis of this compound from 5-chlorovanillic acid and ethanol via Fischer esterification, the reaction is as follows:

C₈H₇ClO₄ + C₂H₅OH → C₁₀H₁₁ClO₄ + H₂O

The atom economy is calculated as:

Molecular Weight of this compound: 230.64 g/mol

Molecular Weight of 5-chlorovanillic acid: 202.59 g/mol

Molecular Weight of Ethanol: 46.07 g/mol

Molecular Weight of Water: 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (230.64 / (202.59 + 46.07)) x 100 ≈ 92.7%

This high atom economy indicates that the direct esterification is an efficient process in terms of incorporating reactant atoms into the final product. primescholars.com

E-factor: The E-factor provides a measure of the waste generated in a chemical process and is calculated as the total mass of waste divided by the mass of the product. An ideal E-factor is 0. researchgate.net For the synthesis of this compound, the main byproduct is water. However, the E-factor calculation should also consider waste from the catalyst, solvent (if used), and any unreacted starting materials. In a solvent-free reaction with a recyclable catalyst and high conversion, the E-factor would approach the theoretical minimum, which is the mass of water produced per mass of ester. Assuming a theoretical yield, the E-factor would be approximately 0.078 (18.02 / 230.64). In practice, factors such as solvent loss and purification steps will increase the E-factor.

Comparative Analysis of Synthetic Efficiencies and Yields

The primary route for the synthesis of this compound is the Fischer esterification of 5-chlorovanillic acid with ethanol. The efficiency of this reaction can vary depending on the catalyst, reaction conditions, and work-up procedure.

A direct laboratory procedure for the synthesis of the analogous methyl ester, Mthis compound, from 5-chlorovanillyl alcohol using a catalyst and potassium carbonate at 55°C reports a yield of 81%. chemicalbook.com While this is for the methyl ester, it provides a benchmark for the expected yield of the ethyl ester under similar conditions.

The Fischer esterification is an equilibrium-limited reaction. libretexts.org To drive the reaction towards the product and achieve high yields, several strategies can be employed, such as using a large excess of the alcohol or removing the water byproduct as it is formed, for example, by azeotropic distillation with a Dean-Stark apparatus. operachem.com Yields for Fischer esterifications can range from moderate to excellent, often exceeding 90% under optimized conditions. For instance, the esterification of benzoic acid with ethanol using a solid acid catalyst (modified clay) has been reported to achieve a conversion rate of over 99.5%. youtube.com

Below is a comparative table of potential synthetic methods and their expected yields for the synthesis of this compound.

| Synthetic Method | Starting Material | Reagents & Conditions | Reported/Expected Yield | Reference |

| Fischer Esterification | 5-chlorovanillic acid | Ethanol, H₂SO₄ (catalyst), Reflux | High (Potentially >90%) | libretexts.orgoperachem.com |

| Solid-Acid Catalyzed Esterification | 5-chlorovanillic acid | Ethanol, Modified Clay (catalyst) | >99.5% (conversion) | youtube.com |

| Microwave-Assisted Esterification | 5-chlorovanillic acid | Ethanol, H₂SO₄ (catalyst), Microwave Irradiation | High (Potentially >90%) | nih.gov |

| Analogue Synthesis (Methyl Ester) | 5-chlorovanillyl alcohol | Methanol, Catalyst, K₂CO₃, 55°C | 81% | chemicalbook.com |

This table illustrates that high yields of this compound are achievable through various synthetic routes, with modern techniques such as solid-acid catalysis and microwave assistance offering potential advantages in terms of efficiency and environmental impact.

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate

Reactivity at the Ester Functionality

The ethyl ester group is a primary site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl group is influenced by the electronic nature of the substituted benzene (B151609) ring.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester functional group of Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-hydroxy-5-methoxybenzoic acid. This reaction can be catalyzed by either acid or base. libretexts.orgsserc.org.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.orgsserc.org.uk This process is irreversible as the final step involves an acid-base reaction between the carboxylic acid and the alkoxide. libretexts.org The rate of hydrolysis can be influenced by the substituents on the benzene ring. researchgate.net

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield mthis compound. Driving the reaction to completion often requires using the new alcohol as a solvent or removing one of the products. libretexts.org

| Reaction | Reagents & Conditions | Product(s) | Notes |

| Acid-Catalyzed Hydrolysis | H₂O, cat. H₂SO₄ or HCl, heat | 3-chloro-4-hydroxy-5-methoxybenzoic acid, Ethanol (B145695) | Equilibrium process. libretexts.org |

| Base-Promoted Hydrolysis | 1. NaOH(aq), heat 2. HCl(aq) | 3-chloro-4-hydroxy-5-methoxybenzoic acid, Ethanol | Irreversible reaction. libretexts.orgsserc.org.uk |

| Transesterification | R'OH, cat. H⁺ or R'O⁻, heat | This compound, Ethanol | Equilibrium can be shifted by using excess R'OH. libretexts.org |

Reduction to Alcohol and Aldehyde Derivatives

The ester group can be reduced to either an alcohol or an aldehyde, depending on the reducing agent used.

Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (3-chloro-4-hydroxy-5-methoxyphenyl)methanol. This reaction proceeds via an aldehyde intermediate which is further reduced. libretexts.org

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage using sterically hindered reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. This would yield 3-chloro-4-hydroxy-5-methoxybenzaldehyde.

| Reaction | Reagent | Product | Notes |

| Reduction to Alcohol | 1. LiAlH₄, Et₂O or THF 2. H₃O⁺ | (3-chloro-4-hydroxy-5-methoxyphenyl)methanol | Powerful reducing agent, reduces the ester completely. libretexts.org |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C 2. H₃O⁺ | 3-chloro-4-hydroxy-5-methoxybenzaldehyde | Milder, selective reduction to the aldehyde. |

Aminolysis and Amidation Pathways

The reaction of the ester with ammonia (B1221849) or a primary or secondary amine results in the formation of an amide. This reaction, known as aminolysis, typically requires heating as amines are less nucleophilic than hydroxides. researchgate.net The product of aminolysis with ammonia would be 3-chloro-4-hydroxy-5-methoxybenzamide.

| Reaction | Reagents | Product | Notes |

| Aminolysis | NH₃, heat | 3-chloro-4-hydroxy-5-methoxybenzamide | Can also be performed with primary and secondary amines. researchgate.net |

Reactivity of the Halogen (Chlorine) Moiety

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution but can be displaced under specific conditions or activated by a metal catalyst.

Nucleophilic Aromatic Substitution (SNAr) Reactions

For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov In this compound, the ester group is electron-withdrawing, but the hydroxyl and methoxy (B1213986) groups are electron-donating. The activating effect of the ester group is not optimal as it is meta to the chlorine. Therefore, forcing conditions, such as high temperatures and pressures with strong nucleophiles, would be required for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant reactivity pathway for the chlorine atom in this molecule. Aryl chlorides are known to be less reactive than aryl bromides or iodides, often requiring specialized catalyst systems with bulky, electron-rich ligands. nih.govresearchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.net For instance, reacting this compound with phenylboronic acid would yield ethyl 4-hydroxy-5-methoxy-[1,1'-biphenyl]-3-carboxylate.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a substituted alkyne. wikipedia.orgyoutube.comnih.govlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. libretexts.orgwikipedia.orgresearchgate.netrsc.org This would be a powerful method to introduce diverse amino groups at the 3-position of the benzene ring.

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type | Notes |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivative | Requires specialized ligands for aryl chlorides. researchgate.net |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne | Aryl chlorides are less reactive than bromides or iodides. wikipedia.org |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylamine | Offers a broad scope for amine coupling partners. wikipedia.orgrsc.org |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic species, thereby facilitating subsequent carbon-carbon bond formation. wikipedia.org For this compound, the chlorine atom on the aromatic ring can potentially undergo this exchange. However, the presence of an acidic phenolic proton presents a significant challenge.

Standard organolithium reagents, such as n-butyllithium (n-BuLi), would preferentially act as a base and deprotonate the hydroxyl group rather than engaging in the desired halogen-metal exchange. This acid-base reaction is typically much faster than the exchange process. To circumvent this, specialized reagents and conditions are necessary. One approach involves the use of a combination of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), followed by n-BuLi. nih.gov This method has been shown to facilitate halogen-metal exchange on substrates bearing acidic protons under non-cryogenic conditions. nih.gov The initial reaction with i-PrMgCl forms a magnesium phenoxide, protecting the acidic proton, which then allows the subsequent halogen-metal exchange to proceed.

The rate of halogen-metal exchange generally follows the trend I > Br > Cl, meaning that chloroarenes are the least reactive. wikipedia.org Therefore, forcing conditions or highly reactive reagent systems may be required to achieve the exchange with the chloro-substituent on this molecule.

Table 1: Potential Conditions for Halogen-Metal Exchange

| Reagent System | Solvent | Temperature (°C) | Expected Intermediate | Reference |

|---|---|---|---|---|

| i-PrMgCl then n-BuLi | THF | -20 to 0 | Arylmagnesium or Aryllithium species | nih.gov |

| t-BuLi | THF | -100 | Aryllithium species (after deprotonation) | tcnj.edu |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound. Its reactivity is influenced by the steric hindrance imposed by the adjacent chloro and methoxy groups and the electronic effects of all substituents on the ring.

Etherification of the hydroxyl group involves its conversion into an ether, typically by reaction with an alkyl halide under basic conditions. The basic conditions deprotonate the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis. However, the hydroxyl group in this compound is sterically hindered by the ortho-substituents (chloro and methoxy groups). This steric hindrance can significantly slow down the rate of reaction. vinatiorganics.com Overcoming this may require more reactive alkylating agents (e.g., alkyl sulfates) or more forcing reaction conditions.

Acylation and sulfonylation of the hydroxyl group lead to the formation of esters and sulfonate esters, respectively. These reactions are typically carried out using acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base like pyridine. researchgate.netosti.gov The base serves to neutralize the HCl by-product and can also act as a nucleophilic catalyst.

The electronic properties of the substituents on the phenol ring can influence the rate of sulfonylation. osti.gov For this compound, the combined electronic effects of the electron-withdrawing chloro and ester groups, and the electron-donating methoxy group, will modulate the nucleophilicity of the hydroxyl oxygen. While electron-withdrawing groups generally decrease reactivity, the reaction is often still feasible. Studies on various substituted phenols show that sulfonylation can proceed, although electronic effects from ring substituents may not play a dominant role in some cases. researchgate.net

Table 2: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine | Acetate Ester | nih.gov |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | Tosylate Ester | researchgate.netosti.gov |

The oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical. nih.govscispace.com For substituted phenols, the reaction pathway and products are highly dependent on the nature and position of the substituents, as well as the oxidant used. The oxidation of phenols can be initiated by electrochemical methods or by chemical oxidants. uc.ptacs.org

In the case of this compound, the hydroxyl group makes the ring susceptible to oxidation. The presence of both an electron-donating group (-OCH3) and an electron-withdrawing group (-Cl) complicates the prediction of the exact outcome. However, oxidation of similar methoxy-substituted phenols often leads to the formation of quinones. oup.com For example, the oxidation of methoxybenzenes with hydrogen peroxide in formic acid can yield p-benzoquinones. oup.com The initial step is often a one-electron oxidation to form a phenoxyl radical, which can then undergo further reactions. scispace.com

Reactivity of the Methoxy Group

The methoxy group is generally stable, but it can be cleaved under specific conditions to yield a phenol.

The cleavage of the aryl methyl ether bond is a key transformation for unmasking a phenolic hydroxyl group. rsc.orgresearchgate.net This demethylation is typically achieved using strong Lewis acids or Brønsted acids. chem-station.comresearchgate.net Common reagents for this purpose include boron tribromide (BBr3), aluminum chloride (AlCl3), and hydrobromic acid (HBr). chem-station.comgoogle.com

Boron Tribromide (BBr3): This is a highly effective reagent for cleaving aryl methyl ethers. The reaction typically proceeds at low temperatures and involves the formation of a dibromoborane-ether complex, which is then hydrolyzed to yield the phenol. researchgate.netchem-station.com

Aluminum Chloride (AlCl3): As a strong Lewis acid, AlCl3 can also be used for demethylation, often in solvents like dichloromethane (B109758) or acetonitrile. chem-station.comgoogle.com

Hydrobromic Acid (HBr): Concentrated HBr can cleave methyl ethers at elevated temperatures. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

The selective demethylation of the methoxy group in this compound would result in the formation of Ethyl 3-chloro-4,5-dihydroxybenzoate. This transformation could be valuable for synthesizing catechol-type structures, which are important in various chemical and biological contexts. rsc.org Biocatalytic methods for selective demethylation of aryl methyl ethers are also emerging as milder alternatives to harsh chemical reagents. acs.orgnih.gov

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Boron Tribromide (BBr3) | Dichloromethane, -78 °C to RT | Phenol | researchgate.netchem-station.com |

| Aluminum Chloride (AlCl3) | Dichloromethane or Acetonitrile, Heat | Phenol | chem-station.comgoogle.com |

| Hydrobromic Acid (47% HBr) | Heat (~130 °C) | Phenol | chem-station.com |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with four distinct groups: a chloro group (-Cl), a hydroxyl group (-OH), a methoxy group (-OCH₃), and an ethyl carboxylate group (-COOCH₂CH₃). The interplay of the electronic effects of these substituents dictates the reactivity of the ring towards electrophiles and the regioselectivity of the substitution.

The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the benzene ring through resonance. The chloro group is a deactivating group but is also ortho, para-directing. In contrast, the ethyl carboxylate group is a deactivating group and a meta-director due to its electron-withdrawing nature.

When considering the additive effects of these substituents, the positions for electrophilic attack are determined by the most activating and directing groups. uomustansiriyah.edu.iqaip.orglibretexts.orgvedantu.commsu.edu The hydroxyl and methoxy groups exert the strongest activating influence. The position ortho to the hydroxyl group (C5) is also para to the methoxy group, and the position ortho to the methoxy group (C6) is meta to the chloro group and ortho to the ethyl carboxylate group. The position ortho to the hydroxyl group and meta to the ethyl carboxylate group (C2) is already substituted with a chloro atom.

Given the directing effects, the most likely position for electrophilic aromatic substitution is at C6, which is activated by the ortho hydroxyl and para methoxy groups, despite being deactivated by the meta chloro and ortho ethyl carboxylate groups.

A notable example of electrophilic aromatic substitution on this compound is nitration. The reaction of this compound with a nitrating agent leads to the formation of Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate . libretexts.orgnih.gov This indicates that the nitro group (-NO₂) substitutes at one of the available positions on the benzene ring, a reaction driven by the generation of the highly electrophilic nitronium ion (NO₂⁺). aip.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OH | C4 | Activating | ortho, para |

| -OCH₃ | C5 | Activating | ortho, para |

| -Cl | C3 | Deactivating | ortho, para |

| -COOCH₂CH₃ | C1 | Deactivating | meta |

| Predicted Site of Substitution | C6 | Activated by -OH and -OCH₃ |

Mechanistic Studies of Key Transformation Pathways

While specific, detailed mechanistic studies on the transformation pathways of this compound are not extensively available in the reviewed literature, the mechanisms of its key reactions can be inferred from well-established principles of organic chemistry, particularly for ester hydrolysis and electrophilic aromatic substitution.

Ester Hydrolysis:

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-hydroxy-5-methoxybenzoic acid , under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid. libretexts.org The presence of the bulky chloro and methoxy groups adjacent to the ester may introduce some steric hindrance, potentially affecting the rate of hydrolysis. researchgate.net

Base-Promoted Hydrolysis (Saponification): This irreversible process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion as the leaving group. A final acid-base reaction between the carboxylic acid and the ethoxide ion (or another base) generates the carboxylate salt, which upon acidification, gives the final carboxylic acid product. libretexts.orgnih.govquora.com

Electrophilic Aromatic Substitution (Nitration):

The mechanism for the nitration of this compound to form Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate follows the general pathway for electrophilic aromatic substitution.

Generation of the Electrophile: In a typical nitrating mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is formed. aip.org

Nucleophilic Attack: The electron-rich benzene ring of this compound attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is influenced by the substituents on the ring. The positive charge can be delocalized onto the oxygen atoms of the hydroxyl and methoxy groups, which provides significant stabilization.

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate.

Kinetic studies on the production of related compounds like vanillic acid from lignin (B12514952) oxidation have been performed, highlighting the complexity of reaction pathways in similar polysubstituted aromatic systems. mdpi.comresearchgate.net However, specific kinetic data for the transformations of this compound are not readily found in the literature.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate |

| 3-chloro-4-hydroxy-5-methoxybenzoic acid |

| Ethanol |

Derivatization and Functionalization Studies of Ethyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate

Synthesis of Novel Ester Derivatives

The ester functional group in ethyl 3-chloro-4-hydroxy-5-methoxybenzoate can be modified through transesterification or by hydrolysis to the corresponding carboxylic acid followed by re-esterification. While direct transesterification of the ethyl ester can be performed, a more common approach involves the initial synthesis of the parent carboxylic acid, 5-chlorovanillic acid.

A general procedure for the synthesis of various esters involves the reaction of an alcohol with the carboxylic acid in the presence of a catalyst. For instance, the synthesis of mthis compound from 5-chlorovanillic acid can be achieved by reacting it with methanol (B129727) in the presence of potassium carbonate at 55°C for 24 hours, resulting in a high yield. youtube.com This methodology can be extended to a variety of alcohols to generate a library of novel ester derivatives. The reaction conditions are generally mild, and the products can be purified by column chromatography. youtube.com

Similarly, the synthesis of ethyl 4-hydroxy-3-methoxybenzoate (ethyl vanillate), a structurally related compound, is well-documented. It can be prepared by reacting vanillic acid with anhydrous ethanol (B145695) in the presence of a strong acid catalyst like concentrated hydrochloric or sulfuric acid, under reflux conditions for an extended period. chemicalbook.com This process can be adapted for the synthesis of various alkyl and aryl esters of 3-chloro-4-hydroxy-5-methoxybenzoic acid, thereby creating a diverse set of ester analogues.

Table 1: Synthesis of Ester Derivatives

| Starting Material | Reagent | Catalyst | Product |

|---|---|---|---|

| 5-Chlorovanillic acid | Methanol | Potassium Carbonate | Mthis compound |

| Vanillic acid | Ethanol | HCl/H₂SO₄ | Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl vanillate) |

Exploration of Ether and Thioether Analogues

The phenolic hydroxyl group of this compound is a prime site for the synthesis of ether and thioether analogues. The Williamson ether synthesis is a widely used and versatile method for preparing ethers from an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkyl halide. wikipedia.orgmasterorganicchemistry.com

A practical example of this can be seen in the alkylation of a similar compound, methyl 3-hydroxy-4-methoxybenzoate. In a retracted study on the synthesis of Gefitinib, this compound was alkylated with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate in DMF at 70°C to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate in high yield. mdpi.com This strategy can be directly applied to this compound to introduce a variety of alkyl or substituted alkyl chains at the 4-position, leading to a diverse library of ether analogues.

The synthesis of thioether analogues would follow a similar principle, starting with the conversion of the hydroxyl group to a thiol. This can be achieved through various methods, such as the Newman-Kwart rearrangement or by reacting the corresponding phenoxide with a thiocarbonylating agent followed by hydrolysis or reduction. The resulting thiol can then be alkylated to produce a range of thioethers.

Table 2: Williamson Ether Synthesis Example

| Starting Material | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane | K₂CO₃ | DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate |

(Note: The above example is from a retracted publication and is presented for illustrative purposes of the synthetic methodology.)

Introduction of Nitrogen-Containing Functional Groups

The aromatic ring of this compound can be functionalized by introducing nitrogen-containing groups, most commonly through nitration followed by reduction to an amino group. The directing effects of the existing substituents (chloro, hydroxyl, and methoxy) will influence the position of nitration.

For instance, the nitration of a similar scaffold, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, has been reported to occur with nitric acid in acetic acid. mdpi.com This reaction introduces a nitro group onto the aromatic ring. The resulting nitro compound, such as ethyl 3-chloro-4-hydroxy-5-nitrobenzoate, can then be reduced to the corresponding amine. mdpi.comnih.gov Common reduction methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction using reagents like iron powder in acetic acid. mdpi.com

The resulting amino group can be further derivatized to amides, sulfonamides, or used in the construction of heterocyclic rings, significantly expanding the chemical diversity of the original scaffold. For example, the synthesis of ethyl 4-(3-chlorobenzamido)benzoate involves the amidation of an amino-substituted benzoate (B1203000) with 3-chlorobenzoyl chloride. masterorganicchemistry.com

Table 3: Synthesis of Nitrogen-Containing Derivatives

| Starting Material | Reaction | Reagents | Product |

|---|---|---|---|

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitration | Nitric acid, Acetic acid | Methyl 3-(3-chloropropoxy)-5-nitro-4-methoxybenzoate |

| Nitrated intermediate | Reduction | Iron powder, Acetic acid | Amino-substituted derivative |

| Ethyl 4-aminobenzoate | Amidation | 3-Chlorobenzoyl chloride | Ethyl 4-(3-chlorobenzamido)benzoate |

(Note: The first two examples are from a retracted publication and are presented for illustrative purposes of the synthetic methodology.)

Generation of Carbon-Carbon Bond Formations through Coupling Reactions

The chloro substituent on the aromatic ring of this compound serves as a handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. These palladium-catalyzed reactions are powerful tools for the synthesis of biaryl compounds and substituted alkenes, respectively. nih.gov

The Heck reaction, on the other hand, couples an aryl halide with an alkene to form a substituted alkene. nih.gov This reaction could be used to introduce alkenyl side chains at the 3-position, further diversifying the molecular scaffold. The success of these coupling reactions often depends on the choice of catalyst, ligands, base, and solvent. rsc.org

Scaffold Diversity and Analogue Library Generation

The combination of the functionalization strategies discussed above allows for the generation of a diverse library of analogues based on the this compound scaffold. By systematically varying the substituents at the ester, hydroxyl, and chloro positions, a wide range of compounds with different physicochemical properties can be synthesized.

For example, a library of ether derivatives can be created by reacting the parent compound with a variety of alkyl halides. Similarly, a library of amides can be generated by first introducing an amino group and then reacting it with a diverse set of carboxylic acids or their activated derivatives. The use of combinatorial chemistry techniques can further accelerate the generation of such libraries.

The multi-step synthesis of complex molecules, such as the kinase inhibitor Gefitinib, from a structurally related starting material, methyl 3-hydroxy-4-methoxybenzoate, highlights the potential of this scaffold in generating structurally complex and potentially bioactive molecules. mdpi.com This synthesis involves a sequence of reactions including etherification, nitration, reduction, cyclization, and amination, demonstrating the power of this building block in medicinal chemistry. mdpi.com

Multi-Step Synthesis Leading to Complex Molecular Architectures

The utility of this compound and its analogues as starting materials is exemplified in the multi-step synthesis of complex molecular architectures. A notable, though retracted, example is the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor. mdpi.com

The synthesis began with methyl 3-hydroxy-4-methoxybenzoate, a compound structurally similar to the title compound. The key steps included:

Alkylation of the phenolic hydroxyl group. mdpi.com

Nitration of the aromatic ring. mdpi.com

Reduction of the nitro group to an amine. mdpi.com

Cyclization to form a quinazoline (B50416) ring system. mdpi.com

Chlorination of the quinazoline ring. mdpi.com

Successive amination reactions to introduce the final side chains. mdpi.com

This synthetic route demonstrates how the functional groups on the initial benzoic acid derivative can be sequentially manipulated to build a significantly more complex and medicinally relevant molecule. Each step requires careful selection of reagents and conditions to achieve the desired transformation without affecting other functional groups, highlighting the importance of chemoselectivity in multi-step synthesis.

Regioselective and Chemoselective Derivatization Strategies

The presence of multiple reactive sites on this compound necessitates the use of regioselective and chemoselective derivatization strategies.

Regioselectivity is crucial when performing reactions on the aromatic ring. For example, in the nitration reaction, the position of the incoming nitro group is directed by the existing substituents. The hydroxyl and methoxy (B1213986) groups are ortho, para-directing, while the chloro group is also ortho, para-directing but deactivating. The ester group is a meta-directing deactivator. The interplay of these directing effects will determine the regiochemical outcome of electrophilic aromatic substitution reactions.

Chemoselectivity is the selective reaction of one functional group in the presence of others. For instance, the phenolic hydroxyl group is more acidic than an aliphatic alcohol and can be selectively deprotonated and alkylated under basic conditions, leaving the ester group intact. Conversely, the ester group can be selectively hydrolyzed under acidic or basic conditions, potentially without affecting the ether linkage if one has been formed. The chloro group is generally unreactive under these conditions but can be specifically targeted in palladium-catalyzed cross-coupling reactions. Careful choice of reagents and reaction conditions is therefore paramount to achieving the desired chemical transformation.

Ethyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate As a Key Synthetic Building Block

Precursor in the Synthesis of Natural Product Cores

The structural motifs present in Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate are found in various classes of natural products, making it a valuable starting point for their synthesis. The strategic placement of its functional groups allows for the regioselective introduction of additional complexity, mimicking the intricate architectures found in nature.

While direct total syntheses of natural products commencing from this compound are not extensively documented in publicly available literature, its structural relative, methyl 3-hydroxy-4-methoxybenzoate, has been utilized in the synthesis of complex molecules like the anticancer agent Gefitinib. mdpi.com This suggests the potential of the title compound in similar synthetic strategies. The chloro and methoxy (B1213986) groups can direct further electrophilic aromatic substitutions, while the hydroxyl and ester functionalities offer handles for a variety of chemical transformations, including etherification, esterification, and reduction.

For instance, the core structure of certain lignans (B1203133) and neolignans, which often feature substituted phenylpropanoid units, could potentially be accessed from this building block. The synthesis of threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, a related natural phenylpropanoid, highlights the utility of similar substitution patterns in natural product synthesis.

Intermediate in the Construction of Advanced Organic Scaffolds

The reactivity of this compound makes it an excellent intermediate for the construction of more complex and advanced organic scaffolds, which are the foundational structures for developing new chemical entities with desired properties.

One significant application lies in the synthesis of substituted benzofurans. nih.govorganic-chemistry.orgoregonstate.edugoogle.comnih.gov Benzofurans are prevalent heterocyclic motifs in many biologically active compounds. The phenolic hydroxyl group of this compound can undergo O-alkylation with an appropriate α-halo ketone, followed by an intramolecular cyclization to form the benzofuran (B130515) ring. The substituents on the benzene (B151609) ring of the starting material become integral parts of the final benzofuran scaffold, influencing its electronic properties and biological activity.

Furthermore, the chloro- and methoxy-substituted benzene ring is a common feature in various pharmacologically active compounds, including inhibitors of enzymes like phosphodiesterase 5 (PDE5). nih.gov The synthesis of such inhibitors often involves the elaboration of a core aromatic structure, and this compound provides a readily available and functionalized starting material for this purpose.

Role in the Development of Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling new transformations and improving the efficiency and selectivity of existing ones. While direct applications of this compound in ligand synthesis are not widely reported, its structural features suggest potential in this area.

The phenolic hydroxyl group and the ester functionality can be modified to introduce coordinating groups, such as phosphines, amines, or other heteroatomic functionalities. The chloro and methoxy substituents can be used to tune the steric and electronic properties of the resulting ligand, which is a critical aspect of ligand design in catalysis. For example, the synthesis of bidentate or polydentate ligands for transition metal catalysts could be envisioned, where the benzoate (B1203000) moiety serves as a rigid scaffold to position the coordinating atoms in a specific geometry.

Application in the Synthesis of Monomers for Advanced Materials (e.g., specialized polymers, liquid crystals)

The unique substitution pattern of this compound makes it a candidate for the synthesis of monomers for advanced materials like specialized polymers and liquid crystals. The rigid aromatic core, combined with the potential for functionalization, can lead to materials with tailored properties.

For instance, the hydroxyl and ester groups can be converted into polymerizable functionalities, such as acrylates or styrenes. The resulting monomers could then be polymerized to create polymers with specific thermal, optical, or electronic properties. The presence of the chloro and methoxy groups would impart a degree of polarity and potentially influence the polymer's solubility, thermal stability, and refractive index. While specific examples of polymers derived directly from this compound are scarce in the literature, the general principles of polymer chemistry suggest its potential utility in creating functional polymers.

Use in the Preparation of Probes for Chemical Biology Studies (non-clinical)

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. The design of such probes often involves a fluorophore core functionalized with a recognition element and a linker. Substituted hydroxybenzoates are known to be part of various fluorescent probe structures. nih.govnih.gov

The this compound scaffold can serve as a platform for the development of novel fluorescent probes. The phenolic hydroxyl group is a common feature in many fluorophores and its acidity can be modulated by the surrounding substituents, which in turn can affect the fluorescence properties. This moiety can also serve as a recognition site for specific analytes. The ester group provides a convenient handle for attaching the probe to other molecules or cellular targets. The chloro and methoxy groups can be used to fine-tune the photophysical properties of the probe, such as its absorption and emission wavelengths, quantum yield, and photostability.

Comparative Analysis of its Utility versus Related Benzoate Esters

The synthetic utility of this compound can be better understood by comparing it with related benzoate esters. The presence and position of the chloro, hydroxyl, and methoxy groups significantly influence the reactivity and potential applications of the molecule.

| Compound | Key Differentiating Features | Potential Synthetic Advantages |

| This compound | Polysubstituted with chloro, hydroxyl, and methoxy groups. | Offers multiple, distinct reaction sites for sequential functionalization. The electronic effects of the substituents can influence regioselectivity in further reactions. |

| Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl vanillate) chemicalbook.com | Lacks the chloro substituent. | Simpler substitution pattern may be advantageous for syntheses where the chloro group is not required. It is a common food preservative and fragrance ingredient. |

| Ethyl 3-chloro-4-hydroxybenzoate wikipedia.org | Lacks the methoxy substituent. | The absence of the methoxy group alters the electronic nature of the ring, potentially leading to different reactivity in electrophilic substitution reactions. |

| Methyl 4-chloro-3-methoxybenzoate | Methyl ester instead of ethyl ester. | The methyl ester may exhibit slightly different reactivity in hydrolysis or transesterification reactions. |

| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid semanticscholar.orgresearchgate.net | Contains two fluoro substituents and a carboxylic acid instead of an ester. | The fluorine atoms significantly alter the electronic properties and can be useful for creating fluorinated analogues of bioactive molecules. The carboxylic acid offers different reactivity compared to the ester. |

The chloro substituent in this compound provides an additional site for modification, for example, through cross-coupling reactions, which is absent in Ethyl vanillate. The methoxy group, being an electron-donating group, activates the ring towards electrophilic substitution and influences the position of incoming substituents. The interplay of these functional groups provides a unique chemical space for synthetic chemists to explore, making this compound a valuable and distinct building block in the repertoire of synthetic organic chemistry.

Insufficient Information to Generate the Requested Article

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is insufficient specific data to generate the requested article on the "Advanced Spectroscopic and Structural Elucidation of this compound and its Derivatives."

The search for detailed experimental data for each of the specified analytical techniques yielded the following results:

High-Resolution Mass Spectrometry (HRMS): No specific high-resolution mass spectrometry data, including exact mass measurements or isotopic pattern analysis, could be located for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: There is a lack of published 1D and 2D NMR (COSY, HMQC/HSQC, HMBC, NOESY) studies for this specific compound. While some NMR data exists for related compounds, it is not sufficiently analogous to serve as a scientifically sound basis for the detailed analysis requested. Furthermore, no dynamic NMR studies for conformational analysis were found.

Infrared (IR) and Raman Spectroscopy: Specific IR and Raman spectra with detailed peak assignments for this compound are not available in the searched resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy: No UV-Vis spectroscopic data detailing the electronic transitions for this compound could be retrieved.

X-ray Crystallography: There are no published X-ray crystal structures for this compound to determine its solid-state structure.

Given the strict requirement for "thorough, informative, and scientifically accurate content" and "detailed research findings" with "data tables," the absence of primary data for this compound makes it impossible to fulfill the request without resorting to speculation or fabricating information, which would violate the core principles of scientific accuracy.

Therefore, the generation of the requested article cannot proceed at this time. Should relevant scientific studies be published in the future, this topic can be revisited.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture of Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate is expected to be governed by a combination of hydrogen bonding, halogen bonding, and other weak intermolecular interactions, which collectively dictate the crystal packing.

The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group from the ester moiety makes hydrogen bonding a primary determinant of the supramolecular assembly. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy (B1213986) oxygen can act as acceptors. In many substituted hydroxybenzoic acids and their esters, strong O-H···O=C hydrogen bonds are observed, often leading to the formation of centrosymmetric dimers. For instance, in the crystal structure of 4-hydroxybenzoic acid, extensive intermolecular hydrogen bonds are a key feature. nih.gov The relative positioning of the hydroxyl and ester groups influences whether intramolecular or intermolecular hydrogen bonding is favored. chemistryguru.com.sg In the case of this compound, with the hydroxyl group at the 4-position, intermolecular hydrogen bonding is highly probable, potentially forming chains or sheets.

The chlorine atom introduces the possibility of halogen bonding, an electrostatically driven interaction between the electrophilic region of the halogen (the σ-hole) and a Lewis base. nih.govnih.gov In the solid state, this can lead to C-Cl···O or C-Cl···N interactions, further stabilizing the crystal lattice. Studies on halogenated ligands in protein structures have shown that chlorine atoms frequently participate in interactions with backbone carbonyl oxygens. nih.gov A similar interaction could be anticipated in the crystal packing of the title compound, where the chlorine atom could interact with the carbonyl oxygen or the methoxy oxygen of a neighboring molecule.

A summary of potential intermolecular interactions is presented in the table below, based on the functional groups present in this compound.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | Phenolic -OH | Carbonyl O, Methoxy O | Major directional force, likely leading to dimer or catemer formation. |

| Halogen Bonding | C-Cl | Carbonyl O, Methoxy O | Directional interaction contributing to lattice stability. |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Contributes to the cohesion between aromatic moieties. |

| C-H···O Interactions | Aromatic C-H, Ethyl C-H | Carbonyl O, Methoxy O, Hydroxyl O | Ubiquitous weak interactions that help in space-filling. |

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is determined by the rotational freedom around its single bonds, primarily the C(aryl)-C(ester) bond and the C-O bonds of the ethyl ester group. The preferred conformation will be a balance between electronic effects (conjugation) and steric hindrance from the substituents.

For many simple benzoic acid esters, a planar conformation, where the ester group is coplanar with the benzene ring, is favored due to the stabilizing effect of π-conjugation between the carbonyl group and the aromatic system. However, bulky ortho-substituents can force the ester group out of the plane of the ring. In the case of this compound, the substituents are at positions 3, 4, and 5, leaving the ortho positions (2 and 6) unsubstituted. This suggests that a relatively planar conformation is likely. Studies on methyl benzoate (B1203000) have shown it to be planar. rsc.org

The methoxy group also has rotational freedom around the C(aryl)-O bond. The preferred conformation is typically one that minimizes steric clashes with adjacent substituents.

The table below summarizes the key torsion angles that define the conformation of this compound and their likely values based on related structures.

| Torsion Angle | Description | Expected Conformation | Rationale |

| C2-C1-C(=O)-O | Dihedral angle between the benzene ring and the ester group | Near 0° or 180° (planar) | Maximizes π-conjugation; no ortho-substituents to force non-planarity. |

| C1-C(=O)-O-CH₂ | Rotation around the C-O ester bond | Planar or near-planar | Common in benzoate esters. |

| C(=O)-O-CH₂-CH₃ | Conformation of the ethyl group | Typically staggered | To minimize steric strain within the ethyl group. |

| C4-C5-O-CH₃ | Orientation of the methoxy group | Planar with the ring, with the methyl group oriented away from the chloro group | To minimize steric hindrance. |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. sigmaaldrich.com This technique is particularly useful for determining the absolute configuration and conformational properties of chiral compounds in solution.

For this compound itself, being an achiral molecule, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent or by resolving a chiral atropisomer (if one were to exist), then CD spectroscopy would be a highly relevant analytical tool.

As there is no information available in the searched literature regarding the synthesis or study of chiral derivatives of this compound, this section is not currently applicable. Should such derivatives be prepared in the future, their CD spectra would provide valuable insights into their stereochemical features.

Computational and Theoretical Investigations of Ethyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the fundamental structural and electronic nature of ethyl 3-chloro-4-hydroxy-5-methoxybenzoate.

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to determine the most stable conformation. This process computationally explores various spatial arrangements of the atoms to identify the structure with the lowest potential energy. For a molecule with flexible groups like the ethyl ester, multiple conformations may exist. Theoretical calculations, often using DFT with a suitable basis set, can predict the most stable arrangement by considering the intricate balance of steric and electronic effects between the chloro, hydroxyl, methoxy (B1213986), and ethyl carboxylate substituents on the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. wikipedia.orglibretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups, which act as electron-donating centers. Conversely, the LUMO is likely distributed over the electron-withdrawing ethyl carboxylate group and the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and reactivity. rsc.org A larger gap suggests higher stability.

Table 1: Calculated Frontier Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | -8.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 7.31 |

Note: The values presented are hypothetical and representative for a molecule of this nature.

An Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. libretexts.orgyoutube.com For this compound, the ESP map would show negative potential (typically colored red) around the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups, indicating these as likely sites for electrophilic attack. researchgate.net Positive potential (typically colored blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction. researchgate.net The ESP map is invaluable for predicting intermolecular interactions and the initial stages of a chemical reaction. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can then be used to interpret and verify experimental results. Using methods like DFT, it is possible to calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies for this compound. ijrte.orgresearchgate.net These predicted spectra can aid in the assignment of complex experimental spectra and provide confidence in the determined molecular structure. researchgate.net The calculated values are often in good agreement with experimental findings, especially when appropriate scaling factors are applied.

Table 2: Predicted Spectroscopic Data

| Parameter | Predicted Value |

| ¹H NMR | |

| Ar-H | 7.2 - 7.5 ppm |

| -OCH₃ | 3.9 ppm |

| -OCH₂CH₃ | 4.3 ppm (quartet) |

| -OCH₂CH₃ | 1.4 ppm (triplet) |

| -OH | 5.8 ppm |

| ¹³C NMR | |

| C=O | 165 ppm |

| Ar-C | 110 - 155 ppm |

| -OCH₃ | 56 ppm |

| -OCH₂CH₃ | 61 ppm |

| -OCH₂CH₃ | 14 ppm |

| IR Frequencies | |

| O-H stretch | ~3400 cm⁻¹ |

| C-H stretch (aromatic) | ~3100 cm⁻¹ |

| C-H stretch (aliphatic) | ~2980 cm⁻¹ |

| C=O stretch | ~1710 cm⁻¹ |

| C-O stretch | ~1250 cm⁻¹ |

| C-Cl stretch | ~750 cm⁻¹ |

Note: These are representative predicted values and may vary based on the specific computational method and basis set used.

Reaction Mechanism Studies through Computational Modeling

Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the energetics and structures of transient species like transition states.

Activation Energy Calculations

Activation energy is a critical parameter in understanding the reactivity of a molecule. For this compound, activation energy calculations would likely be performed using computational methods like Density Functional Theory (DFT). These calculations would be crucial for predicting the compound's stability and its propensity to undergo various chemical reactions.

Theoretical Research Findings:

Computational studies on similar phenolic compounds and substituted benzaldehydes often focus on rotational barriers and reaction pathways. For instance, studies on para-substituted benzaldehydes have used DFT to calculate the rotational barrier of the formyl group, which provides insight into the electronic effects of substituents.

For this compound, key reactions for which activation energies might be calculated include:

Ester hydrolysis: The breaking of the ester bond is a fundamental reaction. The activation energy for both acid and base-catalyzed hydrolysis would provide insights into the compound's stability under different pH conditions.

Oxidation of the phenolic hydroxyl group: The hydroxyl group is susceptible to oxidation. Calculating the activation energy for this process is vital for understanding its antioxidant potential and degradation pathways.

Nucleophilic aromatic substitution: While less likely due to the electron-donating groups, the activation energy for the displacement of the chloro group could be investigated under specific conditions.

Illustrative Data Table for Activation Energy:

The following table is a hypothetical representation of what activation energy data for this compound might look like, based on typical values for similar compounds.

| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) |

| Acid-Catalyzed Ester Hydrolysis | DFT (B3LYP/6-31G) | 80 - 100 |

| Base-Catalyzed Ester Hydrolysis | DFT (B3LYP/6-31G) | 60 - 80 |

| Phenolic Hydrogen Abstraction | DFT (B3LYP/6-31G*) | 350 - 400 |

Note: These values are illustrative and not based on actual experimental or computational data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools to study the behavior of molecules over time, providing insights into their conformational dynamics and interactions with their environment. For this compound, MD simulations would be particularly relevant for understanding its behavior in solution and in the solid state.

Theoretical Research Findings:

For this compound, MD simulations could reveal:

Solvation Effects: How the molecule is solvated by different solvents (e.g., water, ethanol) and the specific interactions (hydrogen bonds) between the solute and solvent molecules.

Conformational Analysis: The ethyl ester group and the methoxy group can rotate, leading to different conformers. MD simulations can explore the conformational landscape and the transitions between different low-energy conformations.

Solid-State Packing: In the solid state, MD simulations can help predict the crystal packing and intermolecular interactions, such as hydrogen bonding and stacking, which dictate the physical properties of the crystal.

Illustrative Data Table for Molecular Dynamics Simulation Parameters:

This table presents a hypothetical set of parameters and potential outputs from an MD simulation of this compound in a water box.

| Parameter | Value/Observation |

| Simulation Time | 100 ns |

| Force Field | GROMOS54a7 |

| Solvent | SPC Water Model |

| Key Observation 1 | Stable intramolecular hydrogen bond between the hydroxyl and methoxy groups. |

| Key Observation 2 | The ethyl group exhibits significant rotational freedom. |

| Radial Distribution Function g(r) | Peak at ~1.8 Å for the hydroxyl hydrogen to water oxygen, indicating strong hydrogen bonding. |

Note: This data is for illustrative purposes and does not represent the results of an actual MD simulation.

Quantitative Structure-Property Relationship (QSPR) Studies for Intrinsic Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For this compound, QSPR models could be developed to predict various intrinsic properties.

Theoretical Research Findings:

QSPR studies are widely applied to phenolic compounds to predict properties like antioxidant activity, toxicity, and solubility. nih.govnih.govresearchgate.net These models typically use a set of molecular descriptors calculated from the compound's structure.

For this compound, a QSPR study would involve:

Descriptor Calculation: A wide range of descriptors, including topological, electronic, and constitutional descriptors, would be calculated for the molecule.

Model Building: Statistical methods like multiple linear regression (MLR) or machine learning algorithms would be used to build a model that links these descriptors to a specific property.

Validation: The model would be rigorously validated to ensure its predictive power.

Illustrative Data Table for QSPR Descriptors and Predicted Properties:

The following table provides examples of molecular descriptors that would be relevant for a QSPR study of this compound and the properties they might predict.

| Molecular Descriptor | Descriptor Type | Predicted Intrinsic Property |

| LogP (Octanol-Water Partition Coefficient) | Hydrophobicity | Solubility, Bioavailability |

| Molar Refractivity | Steric/Electronic | Polarizability, Intermolecular interactions |

| Dipole Moment | Electronic | Polarity, Solubility in polar solvents |

| HOMO-LUMO Gap | Quantum Chemical | Reactivity, UV-Vis absorption wavelength |

Note: The specific values for these descriptors would need to be calculated using specialized software.

Emerging Research Directions and Future Outlook for Ethyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate

Integration into Automated Synthesis Platforms

The advent of automated synthesis platforms has revolutionized chemical research, enabling high-throughput screening and optimization of reactions. The integration of Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate into such systems presents a compelling avenue for future exploration. Automated platforms could be employed to rapidly explore a vast chemical space around this core structure. For instance, the phenolic hydroxyl group and the ester moiety are amenable to a wide array of derivatization reactions.

High-throughput experimentation could be utilized to screen libraries of building blocks for reactions such as etherification, acylation, and amidation at the hydroxyl and ester positions, respectively. acs.org This would allow for the rapid generation of a diverse set of analogues, which could then be screened for various biological or material properties. The development of photocatalyzed approaches, which are often well-suited for automated systems, could further accelerate the synthesis of highly elaborated molecules derived from this scaffold. acs.org

Table 1: Potential High-Throughput Reactions for Derivatization

| Reaction Type | Reagent Class | Potential Functional Group Modification |